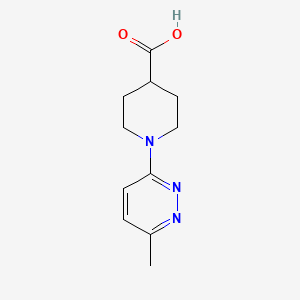

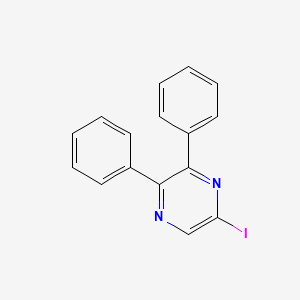

1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid

Vue d'ensemble

Description

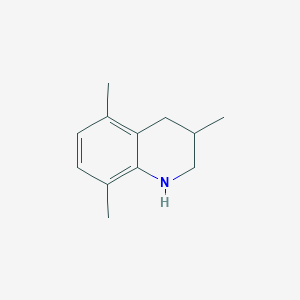

“1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H15N3O2 . It has a molecular weight of 221.26 . This compound is offered by several suppliers for research purposes.

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O2/c1-8-2-3-10(13-12-8)14-6-4-9(5-7-14)11(15)16/h2-3,9H,4-7H2,1H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid . Its NMR spectrum has been reported , which provides information about the compound’s structure and purity.Applications De Recherche Scientifique

Discovery of Inhibitors for Soluble Epoxide Hydrolase

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase have been discovered, with a focus on the triazine heterocycle, which is crucial for high potency and P450 selectivity. These compounds, including a specific compound identified as a useful tool for in vivo investigation, show significant effects on serum biomarkers, indicating robust in vivo target engagement and suitability for study in various disease models (Thalji et al., 2013).

Synthesis and Antibacterial Evaluation of Derivatives

New derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been synthesized and evaluated for their antibacterial properties. These compounds were synthesized from different aralkyl/aryl carboxylic acids and screened for antibacterial effectiveness, exhibiting valuable results (Aziz‐ur‐Rehman et al., 2017).

Synthesis and Antimicrobial Evaluation of Fluoroquinolone Derivatives

A series of fluoroquinolone derivatives with antibacterial and antifungal activities have been synthesized. These compounds, assessed by microbroth dilution technique, showed promising antimicrobial activities, especially against pathogens like Candida albicans and Cryptococcous neoformans (Srinivasan et al., 2010).

Synthesis and Activity of Pyridine Derivatives

The synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives demonstrated variable and modest antimicrobial activity against investigated bacterial and fungal strains. These new compounds were synthesized and analyzed for their antimicrobial properties (Patel et al., 2011).

Reduction, Mannich Reaction, and Antimicrobial Activity of Triazol-3-one Derivatives

Triazol-3-one derivatives were synthesized and evaluated for antimicrobial activity. The study revealed that Mannich bases showed good activity against test microorganisms, suggesting potential for therapeutic applications (Fandaklı et al., 2012).

Enantioselective Preparation of CGRP Receptor Inhibitor

A potent CGRP receptor antagonist was synthesized through a convergent, stereoselective, and economical process. The synthesis demonstrated on a multikilogram scale highlights the practicality of the process for large-scale production (Cann et al., 2012).

Magnetic and Spectroscopic Behavior of Amine Adducts of Copper(II)-N-acetyl-β-alaninate

A study on ternary complexes with copper(II)-N-acetyl-β-alaninate revealed insights into the magnetic and spectroscopic behavior of these compounds. The findings indicate potential applications in the fields of material science and chemistry (Menabue et al., 1983).

Orientations Futures

Piperidine derivatives, including “1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and have various therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities .

Mode of Action

Other piperidine derivatives have been shown to interact with their targets in various ways, such as inhibiting gaba (γ-aminobutyric acid) uptake .

Result of Action

Some piperidine derivatives have been reported to exhibit antiproliferative activity by inhibiting tubulin polymerization .

Propriétés

IUPAC Name |

1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-2-3-10(13-12-8)14-6-4-9(5-7-14)11(15)16/h2-3,9H,4-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSIANFQCNHJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073012.png)

![3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B3073018.png)

![4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073045.png)

![[6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid](/img/structure/B3073086.png)